![molecular formula C8H5BrN2O B1440288 3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde CAS No. 1033434-54-6](/img/structure/B1440288.png)
3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde
Overview
Description
3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde is a chemical compound with the molecular formula C8H5BrN2O and a molecular weight of 225.04 . It is a solid substance that should be stored in a refrigerator .
Synthesis Analysis
N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .Molecular Structure Analysis
The InChI code for 3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde is 1S/C8H5BrN2O/c9-7-4-10-8-6 (5-12)2-1-3-11 (7)8/h1-5H . The InChI key is XZWBSUPVXGPHMC-UHFFFAOYSA-N .Chemical Reactions Analysis
3-Bromoimidazo[1,2-a]pyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added . The cyclization to form imidazopyridines was promoted by the further bromination, no base was needed, and the versatile 3-bromoimidazopyridines could be further transferred to other skeletons .Scientific Research Applications
Imaging and Microscopy
The luminescent properties of these compounds also make them useful as emitters for confocal microscopy and imaging, aiding in scientific visualization techniques.
Each application field mentioned above is based on the general properties and uses of imidazo[1,2-a]pyridine derivatives as found in scientific literature . While specific research on 3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde may vary, these applications provide a broad understanding of its potential uses.
Safety And Hazards
The safety data sheet for a similar compound, 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid formation of dust and aerosols .
properties
IUPAC Name |
3-bromoimidazo[1,2-a]pyridine-8-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-7-4-10-8-6(5-12)2-1-3-11(7)8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWBSUPVXGPHMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2C(=C1)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50673086 | |
Record name | 3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50673086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde | |
CAS RN |
1033434-54-6 | |
Record name | 3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50673086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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